molecular formula C14H10ClNO4 B1674992 Lobenzarit CAS No. 63329-53-3

Lobenzarit

Cat. No. B1674992
CAS RN: 63329-53-3
M. Wt: 291.68 g/mol
InChI Key: UGDPYGKWIHHBMB-UHFFFAOYSA-N
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Description

Lobenzarit (INN) is a drug used in the treatment of arthritis . It is an immunomodulator and has been used successfully in Japan for the treatment of rheumatoid arthritis . It is also known as an antioxidative agent .


Synthesis Analysis

Lobenzarit is an antiarthritic agent synthesized by Chugai Pharmaceutical Co., Ltd, Tokyo, Japan . It was selected for investigation as a result of immunopharmacologic screening tests of various immunologic responses induced by the interactions of immunocompetent cells .


Molecular Structure Analysis

The molecular formula of Lobenzarit is C14H10ClNO4 . Its molecular weight is 291.69 g/mol . The chemical structure of Lobenzarit can be found in the Material Safety Data Sheet provided by AbMole BioScience .


Chemical Reactions Analysis

A potentiometric technique has been reported for the quantitative analysis of disodium Lobenzarit . A standardized solution (0.1 M) of hydrochloric acid (HCl) was used as a titrating agent and a mixture of water and 1,4-dioxane (1:3) was used as a solvent .


Physical And Chemical Properties Analysis

Lobenzarit has a solubility of 90 mg/mL in DMSO . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

properties

IUPAC Name

2-(2-carboxyanilino)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDPYGKWIHHBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64808-48-6 (di-hydrochloride salt)
Record name Lobenzarit [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20212709
Record name Lobenzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobenzarit

CAS RN

63329-53-3
Record name Lobenzarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63329-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobenzarit [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobenzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBENZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915EE91P39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
896
Citations
A Boza, I Caraballo, J Alvarez-Fuentes… - Drug development and …, 1999 - Taylor & Francis
… Lobenzarit disodium is a drug for the treatment of rheumatoid arthritis. In this work, inert matrix tablets of lobenzarit disodium were prepared by direct compression using Ethocel® 100 …
Number of citations: 60 www.tandfonline.com
D Remirez, JNM Commandeur, E Groot… - European Journal of …, 1995 - Elsevier
… lobenzarit, an antioxidative agent and antirheumatic drug, on the cytotoxicity of paracetamol in rat hepatocytes were studied, as well as the inhibitory effects of lobenzarit … of lobenzarit of …
Number of citations: 39 www.sciencedirect.com
S Hirohata, S Shinohara, T Inoue… - … : Official Journal of …, 1992 - Wiley Online Library
Objective. Lobenzarit (disodium 4‐chloro‐2,2'‐iminodibenzoate [CCA]) is a novel disease‐modifying drug for the treatment of rheumatoid arthritis (RA). Although its clinical efficacy has …
Number of citations: 3 onlinelibrary.wiley.com
D Remirez, JNM Commandeur, E Groot… - Environmental …, 1997 - Elsevier
… of lobenzarit were dose- and concentration-dependent and they were most obvious when lobenzarit was administered 30 min before allyl alcohol. It is concluded that lobenzarit exerts …
Number of citations: 1 www.sciencedirect.com
A Boza, Y De la Cruz, G Jordan… - Drug development …, 2000 - Taylor & Francis
The statistical optimization of sustained-release matrix tablets of lobenzarit disodium salt (LDS) was performed using the central composite experiment design 2 3 for three independent …
Number of citations: 58 www.tandfonline.com
R Iwakiri, S Nagafuchi - Diabetes, 1989 - Am Diabetes Assoc
When multiple low doses (30 mg/kg body wt) of streptozocin were given to CD-1 mice, diabetes associated with L3T4 T-lymphocyte- and B-lymphocyte-predominant insulitis occurred. …
Number of citations: 12 diabetesjournals.org
A Miranda, M MillÁn, I Caraballo - Chemical and pharmaceutical …, 2006 - jstage.jst.go.jp
… threshold of HPMC K4M in matrices of lobenzarit disodium and to apply the obtained result to … The materials used to prepare the tablets were Lobenzarit disodium (LBD) and HPMC of …
Number of citations: 25 www.jstage.jst.go.jp
Y Shiokawa - The Pharmacology of Lymphocytes, 1988 - Springer
… Clinical evaluation of lobenzarit in multicenter cooperative trials in … lobenzarit versus placebo in RA patients have demonstrated the significant effectiveness and usefulness of lobenzarit. …
Number of citations: 0 link.springer.com
R González, C Pascual, O Ancheta, B Carreras… - Agents and Actions, 1992 - Springer
… drug lobenzarit in the model of acute hepatotoxicity induced by a high oral dose (600 mg/kg) of acetaminophen in mice. Lobenzarit at … Lobenzarit also reduced liver damage induced by …
Number of citations: 12 link.springer.com
T Yokoyama, T Kanda, T Suzuki, K Murata - Cardiovascular drugs and …, 1992 - Springer
Lobenzarit (CCA) is a newly developed immunomodulating drug that has been demonstrated to enhance suppressor T-cell number and function. In this study we investigated the effect …
Number of citations: 5 link.springer.com

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